molecular formula C10H8BrNO B1281594 4-(4-Bromophenyl)-2-methyl-1,3-oxazole CAS No. 22091-49-2

4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Cat. No. B1281594
Key on ui cas rn: 22091-49-2
M. Wt: 238.08 g/mol
InChI Key: KUNURROGBCFQQW-UHFFFAOYSA-N
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Patent
US08492375B2

Procedure details

4-Bromophenacyl bromide (21.3 g) and acetamide (11.3 g) were heated together at 130° C. under argon. After 2.5 h the reaction mixture was allowed to cool, and partitioned between water (150 ml) and Et2O (150 ml). The organic phase was washed with aqueous NaOH (0.5N), aqueous HCl (0.5M) and saturated aqueous NaCl solution (100 ml of each), dried (MgSO4) and evaporated to give a brown solid which was recrystallised from hexanes to give the title compound (D14) as an orange solid (4.1 g). LCMS electrospray (+ve) 239 (MH+).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=O)[CH2:7]Br)=[CH:4][CH:3]=1.[C:12]([NH2:15])(=[O:14])[CH3:13]>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[N:15]=[C:12]([CH3:13])[O:14][CH:7]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
BrC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
11.3 g
Type
reactant
Smiles
C(C)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
partitioned between water (150 ml) and Et2O (150 ml)
WASH
Type
WASH
Details
The organic phase was washed with aqueous NaOH (0.5N), aqueous HCl (0.5M) and saturated aqueous NaCl solution (100 ml of each),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from hexanes

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1N=C(OC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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